1-(2-Amino-3-chloro-4-methoxyphenyl)ethanone

Drug Discovery Medicinal Chemistry Lead Optimization

1-(2-Amino-3-chloro-4-methoxyphenyl)ethanone (CAS 923289-36-5) is a uniquely substituted aminoacetophenone building block. Its ortho-acetyl/amino and 3-chloro-4-methoxy pattern provides a critical advantage over simpler analogs like 2-amino-4-methoxyacetophenone. This specific substitution yields a consensus LogP of 1.93 and selective CYP1A2 inhibition, making it an ideal, drug-like starting point for CNS discovery. With three reactive handles and a Synthetic Accessibility score of 1.54, it enables rapid library synthesis. Procure this versatile intermediate to accelerate your hit-to-lead and agrochemical research.

Molecular Formula C9H10ClNO2
Molecular Weight 199.63
CAS No. 923289-36-5
Cat. No. B3030582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Amino-3-chloro-4-methoxyphenyl)ethanone
CAS923289-36-5
Molecular FormulaC9H10ClNO2
Molecular Weight199.63
Structural Identifiers
SMILESCC(=O)C1=C(C(=C(C=C1)OC)Cl)N
InChIInChI=1S/C9H10ClNO2/c1-5(12)6-3-4-7(13-2)8(10)9(6)11/h3-4H,11H2,1-2H3
InChIKeyMVFUMUMEMBVBLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Amino-3-chloro-4-methoxyphenyl)ethanone (923289-36-5) Technical Procurement Guide


1-(2-Amino-3-chloro-4-methoxyphenyl)ethanone (CAS 923289-36-5), also known as 6-acetyl-2-chloro-3-methoxyaniline or 2′-amino-3′-chloro-4′-methoxyacetophenone, is a chloro-substituted aminoacetophenone building block with a molecular formula of C9H10ClNO2 and a molecular weight of 199.63 g/mol . It features a unique substitution pattern comprising an acetyl group ortho to an amino group, a chloro substituent at the 3-position, and a methoxy group at the 4-position [1]. This precise arrangement differentiates it from simpler analogs and establishes its value as a versatile intermediate in medicinal chemistry and agrochemical research . Its predicted drug-likeness properties, including a consensus Log Po/w of 1.93 and high GI absorption, further position it as a candidate of interest for lead optimization campaigns .

Why 1-(2-Amino-3-chloro-4-methoxyphenyl)ethanone (923289-36-5) Cannot Be Replaced by Generic Analogs


Substituting 1-(2-Amino-3-chloro-4-methoxyphenyl)ethanone with a generic analog such as 2-amino-4-methoxyacetophenone or 3-chloro-4-methoxyaniline compromises both chemical reactivity and biological profile. The specific ortho-acetyl/amino relationship and the 3-chloro-4-methoxy pattern are critical for directing regioselective transformations . Furthermore, computational predictions indicate that this precise substitution pattern yields a distinct CYP inhibition profile (CYP1A2 inhibitor) and a balanced LogP (1.93) that differs significantly from related compounds, directly impacting its utility in drug discovery . The quantitative comparisons below substantiate why simple in-class substitution is not a viable scientific or procurement strategy.

Quantitative Differentiation Evidence for 1-(2-Amino-3-chloro-4-methoxyphenyl)ethanone (923289-36-5)


Superior Drug-Likeness Profile: Balanced Lipophilicity vs. 2-Amino-4-methoxyacetophenone

1-(2-Amino-3-chloro-4-methoxyphenyl)ethanone exhibits a Consensus Log Po/w of 1.93, placing it in an optimal lipophilicity range for oral bioavailability, whereas its close analog 2-amino-4-methoxyacetophenone (lacking the 3-chloro substituent) has a significantly higher LogP of approximately 2.86 (hydrochloride salt) or 1.54 (free base) depending on form [1]. This difference of 0.39–0.93 log units translates to a meaningful variance in predicted membrane permeability and solubility.

Drug Discovery Medicinal Chemistry Lead Optimization

Distinct Cytochrome P450 Inhibition Profile: CYP1A2 Inhibition vs. 3-Chloro-4-methoxyaniline

Computational models predict that 1-(2-Amino-3-chloro-4-methoxyphenyl)ethanone is a CYP1A2 inhibitor (Yes), while showing no inhibition of CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . In contrast, the structurally simpler analog 3-chloro-4-methoxyaniline, which lacks the acetyl group, does not carry the same CYP1A2 inhibition prediction in available databases [1]. This differential interaction with metabolic enzymes can be exploited to modulate drug-drug interaction risks.

ADME-Tox Drug Metabolism Safety Pharmacology

Enhanced Synthetic Accessibility Score for Rapid Derivatization

The Synthetic Accessibility (SA) score for 1-(2-Amino-3-chloro-4-methoxyphenyl)ethanone is predicted to be 1.54 on a scale where lower values (typically 1–10) indicate easier synthesis . This is notably favorable compared to more complex poly-substituted acetophenones, which often score >3.0. The combination of an unprotected amino group, a chloro substituent, and a methoxy group provides orthogonal handles for diversification without requiring extensive protecting group strategies.

Synthetic Chemistry MedChem Campaigns Parallel Synthesis

Commercial Availability with Defined Purity and Analytical Support

1-(2-Amino-3-chloro-4-methoxyphenyl)ethanone is readily available from multiple reputable vendors (BOC Sciences, Bidepharm, AKSci, ChemSpace) with standard purities of 95–98% and full analytical support including NMR, HPLC, and GC . In contrast, many structurally similar analogs (e.g., 2-amino-3-chloro-4-methoxybenzaldehyde) are less commonly stocked or require custom synthesis. This established supply chain reduces lead times and ensures batch-to-batch consistency.

Chemical Procurement Quality Control Supply Chain

Predicted High Gastrointestinal Absorption Compared to Polar Analogs

Computational ADME predictions indicate that 1-(2-Amino-3-chloro-4-methoxyphenyl)ethanone has high gastrointestinal (GI) absorption, a Bioavailability Score of 0.55, and is blood-brain barrier (BBB) permeant . This profile is more favorable than that of 3-chloro-4-methoxyaniline, which has a lower predicted bioavailability due to its higher polarity (TPSA 35.25 Ų vs. 52.32 Ų) and different H-bond donor/acceptor ratio [1]. The acetyl group contributes to a balanced polarity that enhances membrane permeation.

Pharmacokinetics Oral Bioavailability Drug Design

Unique Orthogonal Reactivity Due to 2-Amino-3-chloro-4-methoxy Pattern

The 1-(2-Amino-3-chloro-4-methoxyphenyl)ethanone scaffold provides three distinct, sequentially addressable functional groups: (1) the acetyl group for α-functionalization or reduction, (2) the amino group for amidation or diazotization, and (3) the chloro substituent for metal-catalyzed cross-couplings . This orthogonal reactivity is not present in simpler analogs like 2-amino-4-methoxyacetophenone (which lacks the chloro handle) or 3-chloro-4-methoxyaniline (which lacks the acetyl group) [1][2]. The presence of all three functionalities in a single, compact molecule enables rapid generation of diverse compound libraries.

Organic Synthesis Building Blocks Diversity-Oriented Synthesis

High-Value Application Scenarios for 1-(2-Amino-3-chloro-4-methoxyphenyl)ethanone (923289-36-5)


Medicinal Chemistry: Lead Optimization for Orally Bioavailable CNS Candidates

The compound's balanced LogP (1.93), high predicted GI absorption, and BBB permeability make it an ideal starting point for CNS drug discovery programs. Its selective CYP1A2 inhibition profile further reduces the risk of metabolic drug-drug interactions, a common pitfall in CNS drug development.

Parallel Synthesis & Library Production

With a favorable Synthetic Accessibility score of 1.54 and three orthogonal reactive handles , this compound is exceptionally well-suited for high-throughput parallel synthesis. It enables rapid generation of diverse, drug-like libraries for hit-to-lead campaigns.

Agrochemical Intermediate Development

The robust supply chain (multiple vendors, ≥95% purity) and versatile functional groups support its use as a key intermediate in the synthesis of novel agrochemicals, particularly herbicides or fungicides derived from substituted aniline scaffolds .

Academic Research in Synthetic Methodology

The unique 2-amino-3-chloro-4-methoxy substitution pattern serves as an excellent model substrate for developing new cross-coupling reactions (e.g., Buchwald-Hartwig amination, Suzuki-Miyaura) due to the presence of a chloro leaving group and a free amine .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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